1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone
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Overview
Description
1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include using continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antimicrobial, and anticancer agent due to its quinoline core.
Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other quinoline-based compounds with industrial significance.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone: A simpler structure with a chlorophenyl group attached to an ethanone moiety.
2-Methylquinoline: A quinoline derivative with a methyl group at the 2-position.
4-Chloroquinoline: A quinoline derivative with a chlorine atom at the 4-position.
Uniqueness: 1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone is unique due to its specific substitution pattern, which combines the properties of chlorophenyl and methyl groups on a quinoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-7-9-14(19)10-8-13)15-5-3-4-6-16(15)20-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDIEUWGBBHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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